2-[4-(Dimethylamino)phenyl]-1,3-dithiane
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-dithian-2-yl)-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS2/c1-13(2)11-6-4-10(5-7-11)12-14-8-3-9-15-12/h4-7,12H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDSDZXASFIXGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2SCCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344424 | |
| Record name | CMLDBU00003531 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24588-75-8 | |
| Record name | CMLDBU00003531 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Dimethylamino Phenyl 1,3 Dithiane and Its Derivatives
Direct Synthesis of 2-[4-(Dimethylamino)phenyl]-1,3-dithiane
The most common and direct route to this compound involves the thioacetalization of its corresponding carbonyl precursor, 4-(dimethylamino)benzaldehyde (B131446), with 1,3-propanedithiol (B87085). This reaction is typically facilitated by an acid catalyst.
Thioacetalization Protocols from Corresponding Carbonyl Compounds
The condensation of an aldehyde or ketone with a dithiol to form a cyclic thioacetal is a fundamental protective group strategy in organic synthesis. In the case of this compound, the reaction involves the treatment of 4-(dimethylamino)benzaldehyde with 1,3-propanedithiol. researchgate.net The presence of an acid catalyst is generally required to activate the carbonyl group towards nucleophilic attack by the sulfur atoms of the dithiol. organic-chemistry.org
The reaction proceeds through the formation of a hemithioacetal intermediate, which then undergoes an acid-catalyzed dehydration and subsequent intramolecular cyclization to yield the stable 1,3-dithiane (B146892) ring. The electron-donating nature of the dimethylamino group on the phenyl ring can influence the reactivity of the aldehyde, generally favoring the reaction.
Catalytic Approaches in Dithiane Formation
A variety of catalysts have been employed to promote the thioacetalization of aldehydes, including 4-(dimethylamino)benzaldehyde. These catalysts are broadly categorized as Brønsted or Lewis acids. The choice of catalyst can significantly impact the reaction efficiency, selectivity, and conditions required.
Several studies have explored the use of different catalysts for the synthesis of 2-aryl-1,3-dithianes. While specific data for 4-(dimethylamino)benzaldehyde is not always explicitly reported, the general trends observed for aromatic aldehydes are applicable. For instance, a range of Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and boron trifluoride etherate (BF₃·OEt₂) have been traditionally used. researchgate.net More recently, a variety of other catalysts have been investigated to achieve milder reaction conditions and higher yields.
The following table summarizes various catalytic systems used for the thioacetalization of aromatic aldehydes, which are relevant for the synthesis of this compound.
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Iodine (I₂) | Dichloromethane | Room Temp. | 1.5 h | 95 | nih.gov |
| Zirconium(IV) chloride (ZrCl₄) | Dichloromethane | Room Temp. | 5 min | 98 | nih.gov |
| Tungstophosphoric acid (H₃PW₁₂O₄₀) | Neat | 80 | 1 h | 96 | nih.gov |
| Scandium(III) triflate (Sc(OTf)₃) | Dichloromethane | Room Temp. | 20 min | 98 | nih.gov |
| Copper(II) triflate (Cu(OTf)₂) | Dichloromethane | Room Temp. | 30 min | 97 | nih.gov |
| Bismuth(III) nitrate (B79036) (Bi(NO₃)₃·5H₂O) | Dichloromethane | Room Temp. | 2 h | 95 | nih.gov |
| Vanadyl triflate (VO(OTf)₂) | Dichloromethane | Room Temp. | 30 min | 98 | nih.gov |
| Iron(III) chloride (FeCl₃) on silica (B1680970) gel | Dichloromethane | Room Temp. | 15 min | 98 | nih.gov |
These modern catalytic methods often offer advantages such as high efficiency, mild reaction conditions, and in some cases, the ability to be performed under solvent-free conditions, contributing to greener synthetic protocols. nih.govresearchgate.net
Functionalization at the C2 Position of the 1,3-Dithiane Framework
A key feature of the 1,3-dithiane group is the acidity of the protons at the C2 position, which allows for deprotonation to form a stabilized carbanion. This carbanion, a masked acyl anion equivalent, can then react with various electrophiles to form new carbon-carbon bonds.
Deprotonation and Generation of 2-Lithio-1,3-dithianes
The generation of a 2-lithio-1,3-dithiane is typically achieved by treating the corresponding 2-substituted-1,3-dithiane with a strong base, most commonly n-butyllithium (n-BuLi). researchgate.netorganic-chemistry.org In the case of this compound, the acidic proton at the C2 position can be readily abstracted by n-BuLi in an aprotic solvent like tetrahydrofuran (B95107) (THF), usually at low temperatures (e.g., -78 °C to 0 °C).
The resulting 2-lithio-2-[4-(dimethylamino)phenyl]-1,3-dithiane is a potent nucleophile. The stability of this organolithium species is attributed to the delocalization of the negative charge by the two adjacent sulfur atoms. The presence of the electron-donating dimethylamino group on the phenyl ring can further influence the stability and reactivity of this intermediate.
Carbon-Carbon Bond Formation with Electrophiles
The generated 2-lithio-1,3-dithiane derivative serves as a versatile nucleophile for the formation of new carbon-carbon bonds through reactions with a wide array of electrophiles.
A common and synthetically useful reaction of 2-lithio-1,3-dithianes is their alkylation with alkyl halides. This reaction allows for the introduction of an alkyl group at the C2 position of the dithiane ring. For instance, the reaction of 2-lithio-2-[4-(dimethylamino)phenyl]-1,3-dithiane with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, would be expected to yield the corresponding 2-alkyl-2-[4-(dimethylamino)phenyl]-1,3-dithiane.
The following table illustrates the general nature of the alkylation of 2-lithio-1,3-dithianes with various electrophiles, which is expected to be applicable to the 2-[4-(dimethylamino)phenyl] derivative.
| 2-Lithio-1,3-dithiane Derivative | Electrophile | Product | Yield (%) | Reference |
| 2-Lithio-1,3-dithiane | Benzyl bromide | 2-Benzyl-1,3-dithiane | 85 | researchgate.net |
| 2-Lithio-1,3-dithiane | 1-Iodobutane | 2-Butyl-1,3-dithiane | 80 | researchgate.net |
| 2-Lithio-2-phenyl-1,3-dithiane | Methyl iodide | 2-Methyl-2-phenyl-1,3-dithiane | 95 | researchgate.net |
| 2-Lithio-2-phenyl-1,3-dithiane | Benzyl bromide | 2-Benzyl-2-phenyl-1,3-dithiane | 92 | researchgate.net |
The successful alkylation of the C2 position of the 1,3-dithiane framework significantly enhances the synthetic utility of this compound, opening pathways to a variety of more complex molecular architectures. The subsequent removal of the dithiane protecting group can then unveil a ketone functionality, a transformation that underscores the importance of dithianes as acyl anion equivalents in organic synthesis.
Acylation Reactions
The reaction of 2-lithio-1,3-dithiane derivatives with acylating agents provides a direct route to ketones. While the specific acylation of 2-lithio-2-[4-(dimethylamino)phenyl]-1,3-dithiane is not extensively detailed in the provided context, the general reactivity of 2-lithio-1,3-dithianes with acyl halides or esters is a well-established method. nih.gov These reactions are crucial for the synthesis of 1,2-diketone derivatives. nih.gov For instance, the reaction with benzoyl halides has been reported, although with some ambiguity regarding the specific halide used. nih.gov
A notable application of acylation is in the synthesis of 1,3-diketones through palladium-catalyzed carbonylative α-arylation of ketones. This method, while not directly involving a pre-formed dithiane, highlights the importance of acylation in generating related structures.
| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions | Yield | Reference |
| 2-Lithio-1,3-dithianes | Benzoyl halides | 1,2-Diketone derivatives | Nickel-catalyzed | Average 46% | nih.gov |
| Ketones | Aryl iodides | 1,3-Diketones | Palladium-catalyzed, CO | Good to quantitative |
Reactions with Carbonyl Compounds
The addition of 2-lithio-1,3-dithiane derivatives to carbonyl compounds such as aldehydes and ketones is a fundamental and widely used carbon-carbon bond-forming reaction. uwindsor.canih.gov This reaction, upon quenching, yields α-hydroxy dithianes, which are valuable synthetic intermediates. The reaction of 2-lithio-2-[4-(dimethylamino)phenyl]-1,3-dithiane with various carbonyl compounds would be expected to proceed efficiently, providing access to a range of complex alcohols.
For example, the reaction of 2-lithio-1,3-dithianes with aldehydes and ketones has been extensively applied in the synthesis of natural products. nih.gov The resulting adducts can be further manipulated; for instance, hydrolysis of the dithiane moiety unmasks the carbonyl group, leading to the formation of α-hydroxy ketones. orgsyn.org
| Dithiane Derivative | Carbonyl Compound | Product Type | Key Features | Reference |
| 2-Lithio-1,3-dithiane | Aldehydes/Ketones | α-Hydroxy dithianes | Versatile C-C bond formation | uwindsor.canih.gov |
| 2-Lithio-1,3-dithiane | 1-Methyl-4-quinolone | Addition products | Reaction with a heterocyclic ketone | jst.go.jp |
Conjugate Additions to Unsaturated Systems
The 2-lithio-1,3-dithiane anion can also act as a nucleophile in conjugate addition reactions to α,β-unsaturated systems. oup.comnih.gov This 1,4-addition is a powerful tool for the formation of 1,4-dicarbonyl compounds after hydrolysis of the dithiane. oup.com The reaction of 2-lithio-2-[4-(dimethylamino)phenyl]-1,3-dithiane with enones would lead to β-(1,3-dithian-2-yl)-substituted ketones. oup.com
However, a common challenge in these reactions is the competition from 1,2-addition to the carbonyl group. oup.com To enhance the desired 1,4-selectivity, additives such as hexamethylphosphoric triamide (HMPA) are often employed. oup.com An alternative approach involves the use of 2-tributylstannyl-1,3-dithiane in the presence of a copper(II) triflate and triethylsilyl triflate combination, which promotes conjugate addition under mild conditions. oup.com
| Dithiane Reagent | Substrate | Product Type | Conditions/Additives | Outcome | Reference |
| 2-Lithio-1,3-dithiane | α,β-Unsaturated Ketones | β-(1,3-Dithian-2-yl) Ketones | HMPA | Improved 1,4-selectivity | oup.com |
| 2-Tributylstannyl-1,3-dithiane | α,β-Unsaturated Ketones | β-(1,3-Dithian-2-yl) Ketones | Cu(OTf)₂, Et₃SiOTf | Moderate to high yields | oup.com |
| 2-Lithio-1,3-dithianes | Nitroarenes | Conjugate-addition products | Low temperature | Increased addition products | researchgate.net |
Cross-Coupling Methodologies Involving 2-Aryl-1,3-dithianes
Recent advancements have expanded the synthetic utility of 2-aryl-1,3-dithianes to include transition metal-catalyzed cross-coupling reactions. These methods leverage the C-H bond at the C2 position for direct functionalization.
Palladium-Catalyzed Arylation
A significant development is the palladium-catalyzed direct C-H arylation of 2-aryl-1,3-dithianes with aryl bromides. nih.govnih.govacs.orgbrynmawr.edu This reaction provides a novel umpolung (reversed polarity) strategy for the synthesis of 2,2-diaryl-1,3-dithianes, which can be subsequently hydrolyzed to form diaryl ketones. nih.govnih.gov The reaction proceeds under mild conditions, typically at room temperature, using a palladium catalyst and a suitable base like a metal hexamethyldisilazide. nih.govnih.gov This method is notable for its good to excellent yields and broad substrate scope, accommodating various electronically and sterically diverse aryl bromides and 2-aryl-1,3-dithianes. nih.gov
The optimized conditions often involve a palladium acetate (B1210297) catalyst with a specific ligand such as NiXantphos. brynmawr.edu This methodology has been successfully applied to the one-pot synthesis of the drug fenofibrate. nih.govnih.gov
| Dithiane Substrate | Aryl Halide | Catalyst System | Product | Yield | Reference |
| 2-Aryl-1,3-dithianes | Aryl Bromides | Pd(NiXantphos)-based | 2,2-Diaryl-1,3-dithianes | Up to 96% | nih.govnih.gov |
| 2-Phenyl-1,3-dithiane (B1581651) | 4-Iodoanisole | Pd(OAc)₂/NiXantphos | 2-(4-Methoxyphenyl)-2-phenyl-1,3-dithiane | 67% | brynmawr.edu |
Modifications of the Phenyl Ring and Dimethylamino Group
While the primary focus of dithiane chemistry is on the functionalization of the dithiane ring, modifications to the appended 4-(dimethylamino)phenyl group are also conceivable. Standard electrophilic aromatic substitution reactions could potentially be employed to introduce additional functional groups onto the phenyl ring, although the directing effects of the dithiane and dimethylamino groups would need to be considered.
Furthermore, the dimethylamino group itself can be a site for chemical transformation. For instance, N-oxide formation or demethylation could provide access to derivatives with altered electronic properties. A related compound, 2,5-Bis[4-(dimethylamino)phenyl]-3,6-dimethylpyrazine, has been synthesized from p-dimethylaminopropiophenone, indicating that complex structures bearing the dimethylaminophenyl moiety can be constructed. nih.gov Additionally, the synthesis of 2-(4-(dimethylamino)phenyl)-3,3-difluoro-4,6-diphenyl-3,4-dihydro-1,2,4,5,3-tetrazaborinin-2-ium-3-ide from 1-(4-(dimethylamino)phenyl)-3,5-diphenylformazan demonstrates the reactivity of the dimethylaminophenyl group in the formation of complex heterocyclic systems. researchgate.netmdpi.com
Regioselective Aromatic Lithiation and Subsequent Functionalization
The regioselectivity of lithiation on aromatic rings is a powerful tool in organic synthesis, allowing for the introduction of various functional groups at specific positions. In the context of derivatives of 2-phenyl-1,3-dithiane, the substitution pattern on the phenyl ring and the choice of lithiating agent and conditions play a crucial role in determining the site of metalation.
For instance, the lithiation of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane with butyllithium (B86547) results in deprotonation at the 4-position, which is situated between the two chlorine atoms. arkat-usa.org However, when the same compound is first converted to its 4-trimethylsilyl derivative, subsequent treatment with butyllithium leads to regioselective lithiation at the 2-position of the dichlorophenyl ring. arkat-usa.org Furthermore, employing butyllithium complexed with N,N,N',N'',N''-pentamethyldiethylenetriamine shifts the deprotonation to the position adjacent to the fluorine atom on the fluorophenyl ring. arkat-usa.org These examples highlight the intricate control that can be exerted over the lithiation site.
In a related study, the nucleophilic addition of 2-lithio-1,3-dithiane to arene-Cr(CO)3 complexes demonstrated that the conformation of the Cr(CO)3 group dictates the regioselectivity. researchgate.net The exo-isopropyl complex favored the formation of the meta-substituted product, while the endo-isopropyl complex predominantly yielded the ortho-substituted arene. researchgate.net This demonstrates how metal complexes can influence the steric and electronic environment of the aromatic ring, thereby directing the incoming nucleophile.
The resulting lithiated species are versatile intermediates that can react with a variety of electrophiles, enabling the synthesis of a wide range of functionalized derivatives. This strategy has been employed in the synthesis of ortho-functionalized benzophenone (B1666685) derivatives, which are important precursors for various heterocyclic compounds. arkat-usa.org
Table 1: Regioselective Lithiation of Dioxolane Derivatives
| Substrate | Lithiating Agent/Conditions | Site of Lithiation |
|---|---|---|
| 2-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane | Butyllithium | 4-position of dichlorophenyl ring arkat-usa.org |
| 2-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane (4-trimethylsilyl derivative) | Butyllithium | 2-position of dichlorophenyl ring arkat-usa.org |
| 2-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane | Butyllithium/N,N,N',N'',N''-pentamethyldiethylenetriamine | Position adjacent to fluorine on fluorophenyl ring arkat-usa.org |
| Arene-Cr(CO)3 complex (exo-isopropyl) | 2-Lithio-1,3-dithiane | meta-position researchgate.net |
| Arene-Cr(CO)3 complex (endo-isopropyl) | 2-Lithio-1,3-dithiane | ortho-position researchgate.net |
Transformations Involving the Dimethylamino Moiety (e.g., Oxidation, Quaternization)
The dimethylamino group present in this compound is also amenable to various chemical transformations, offering another avenue for derivatization.
Oxidation: The oxidation of N,N-dimethylaniline derivatives can lead to N-demethylation, forming N-methylaniline and formaldehyde. nih.gov While the N-oxide has been proposed as an intermediate in cytochrome P-450-catalyzed demethylation, studies with purified isozymes suggest that the N-oxide is not a mandatory intermediate in this biological process. nih.gov In synthetic chemistry, non-heme manganese(II) complexes have been shown to catalyze the oxidative N-demethylation of N,N-dimethylanilines using various oxidants like tert-butyl hydroperoxide (TBHP), peracetic acid (PAA), and meta-chloroperoxybenzoic acid (mCPBA). mdpi.com These reactions can produce N-methylaniline as the primary product. mdpi.com
Quaternization: The nitrogen atom of the dimethylamino group can also undergo quaternization. The electropolymerization of N,N-dialkylaniline derivatives can lead to the formation of "ionene polymers" which feature quaternary ammonium (B1175870) sites within the polymer backbone. utexas.edu This indicates the susceptibility of the dimethylamino group to reactions that increase its coordination number.
These transformations of the dimethylamino moiety provide further opportunities to modify the structure and properties of this compound and its derivatives, potentially leading to compounds with novel applications.
Oxidative Transformations of this compound Derivatives
Formation of Sulfoxides and Sulfones
The sulfur atoms within the 1,3-dithiane ring are susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. This transformation significantly alters the electronic and steric properties of the molecule.
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established process in organic chemistry. organic-chemistry.orgtaylorandfrancis.com Various oxidizing agents can be employed for this purpose. For instance, hydrogen peroxide in acetic acid is effective for the synthesis of sulfones from 4- and 5-R-sulfanylfuran-2(5H)-one derivatives. researchgate.net For a more controlled oxidation to the sulfoxide (B87167) stage, reagents like m-chloroperoxybenzoic acid can be used. researchgate.net
In the context of dithiane derivatives, controlled oxidation can be achieved to incorporate sulfoxides and sulfones into the main chain of polydithioacetals. researchgate.net The choice of oxidant and reaction conditions is crucial for achieving selectivity between the sulfoxide and sulfone. For example, with certain vanadium catalysts, sulfoxides are initially formed and are then gradually converted to sulfones with increased reaction time. taylorandfrancis.com Niobium carbide has been reported as an efficient catalyst for the direct conversion of sulfides to sulfones using 30% hydrogen peroxide. organic-chemistry.org
The formation of sulfoxides from 1,3-dithianes can also be a key step in subsequent transformations, such as the Pummerer rearrangement. cardiff.ac.uk
Table 2: Reagents for Sulfide Oxidation
| Product | Reagent(s) | Reference(s) |
|---|---|---|
| Sulfone | Hydrogen peroxide in acetic acid | researchgate.net |
| Sulfone | Niobium carbide, 30% hydrogen peroxide | organic-chemistry.org |
| Sulfoxide | m-Chloroperoxybenzoic acid | researchgate.net |
| Sulfoxide | Tantalum carbide, 30% hydrogen peroxide | organic-chemistry.org |
Oxidative Cleavage and Dethioacetalization Strategies
The 1,3-dithiane group is widely used as a protecting group for carbonyl compounds due to its stability under both acidic and basic conditions. asianpubs.orgorganic-chemistry.org Its removal, or dethioacetalization, often involves oxidative methods to regenerate the parent carbonyl compound.
Hypervalent iodine reagents are particularly effective for the deprotection of 1,3-dithianes due to their low toxicity, mild reaction conditions, and efficiency. lookchem.comnih.gov Reagents such as bis(trifluoroacetoxy)iodobenzene (PIFA) and o-iodoxybenzoic acid (IBX) have been successfully employed for this purpose. organic-chemistry.orgsemanticscholar.org
PIFA, for instance, can achieve selective dethioacetalization in the presence of various other functional groups. semanticscholar.org Iodosobenzene (B1197198) (PhIO) is another hypervalent iodine reagent that can mediate the deprotection of 1,3-dithianes, notably under water-free conditions, with the oxygen atom of the regenerated carbonyl group originating from the reagent itself. semanticscholar.org This is a significant advantage over many other methods that require the presence of water.
The general mechanism for hypervalent iodine-mediated deprotection is believed to involve the activation of the sulfur atoms by the iodine reagent, facilitating nucleophilic attack and subsequent cleavage of the C-S bonds.
Photo-induced methods offer an alternative, often milder, approach to dethioacetalization. These reactions typically involve a photosensitizer that, upon excitation, initiates an electron transfer process.
For 2-aryl-1,3-dithianes, sensitizers like 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) or 2,4,6-triphenylthiapyrylium cations can be used. conicet.gov.arresearchgate.net The proposed mechanism involves the formation of a dithiane radical cation upon electron transfer to the excited sensitizer (B1316253). conicet.gov.arresearchgate.net This radical cation can then undergo C-S bond cleavage to form a distonic radical cation. conicet.gov.ar The presence of molecular oxygen is crucial for the subsequent steps, which are thought to involve the superoxide (B77818) radical anion driving the deprotection reaction to yield the corresponding carbonyl compound. conicet.gov.arresearchgate.net
Experimental evidence, such as the lack of reaction under a nitrogen atmosphere and the inhibition of the process by p-benzoquinone, supports the involvement of superoxide. researchgate.net Computational studies further corroborate that the reaction with the superoxide radical anion is a favorable pathway. conicet.gov.ar
Table 3: Dethioacetalization Methods
| Method | Reagent/Condition | Key Mechanistic Feature | Reference(s) |
|---|---|---|---|
| Hypervalent Iodine | Bis(trifluoroacetoxy)iodobenzene (PIFA) | Selective oxidation | semanticscholar.org |
| Hypervalent Iodine | Iodosobenzene (PhIO) | Water-free conditions, oxygen transfer from reagent | semanticscholar.org |
| Photo-induced | 2,4,6-Triphenylthiapyrylium cation, light, O₂ | Formation of dithiane radical cation, involvement of superoxide | conicet.gov.arresearchgate.net |
Green Chemistry Approaches in Dithiane Synthesis and Transformation
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like 1,3-dithianes. The inherent stability and utility of the dithiane group as a protective element for carbonyls and as a precursor for acyl anion equivalents make the development of eco-friendly synthetic protocols particularly valuable.
Ultrasound-Assisted Synthetic Procedures
Ultrasound irradiation has emerged as a powerful tool in organic synthesis, accelerating reactions by providing the necessary activation energy through acoustic cavitation. beilstein-journals.org This technique is noted for promoting reactions under milder conditions, often leading to shorter reaction times and higher yields compared to conventional heating methods. researchgate.net While specific studies on the ultrasound-assisted synthesis of this compound are not extensively documented, the general applicability of this method to the synthesis of 2-aryl-1,3-dithianes and other heterocyclic systems is well-established. nih.govnih.govresearchgate.net
The synthesis of 2-aryl-1,3-dithianes is typically achieved through the thioacetalization of the corresponding aryl aldehyde with 1,3-propanedithiol. Ultrasound can be employed to energize this condensation reaction, often in the presence of a catalyst. For instance, the synthesis of various thiazole (B1198619) derivatives, another class of sulfur-containing heterocycles, has been efficiently carried out using ultrasonic irradiation, demonstrating the versatility of this green technique. nih.govnih.gov
A comparative study on the synthesis of pyrimidine (B1678525) derivatives highlighted the benefits of ultrasound, where reaction times were dramatically reduced from hours to minutes and yields were significantly increased compared to conventional heating. researchgate.net Similarly, the synthesis of aryl amides under ultrasonic conditions was shown to be fast and efficient. These findings suggest that an ultrasound-assisted approach for the synthesis of this compound from 4-(dimethylamino)benzaldehyde and 1,3-propanedithiol would be a viable and efficient green methodology.
Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Heterocyclic Compounds
| Product Type | Conventional Method (Time) | Ultrasound Method (Time) | Yield (Ultrasound) | Reference |
|---|---|---|---|---|
| Pyrimidine Derivatives | 4-24 h | 35-60 min | 82-94% | researchgate.net |
| Thiazole Derivatives | 8 h | Not specified | High | nih.gov |
| Aryl Amides | Not specified | Not specified | 78-95% |
This table illustrates the general advantages of ultrasound-assisted synthesis for various heterocyclic compounds, suggesting a similar potential for the synthesis of this compound.
Solvent-Free or Aqueous Reaction Conditions
The replacement of volatile and often toxic organic solvents with water or conducting reactions in the absence of a solvent are cornerstone principles of green chemistry. researchgate.net The synthesis of 1,3-dithianes from aldehydes and ketones has been successfully achieved under both solvent-free and aqueous conditions, often employing a catalyst to facilitate the reaction. organic-chemistry.org
Several catalytic systems have been reported for the efficient thioacetalization of aldehydes under solvent-free conditions at room temperature. For example, perchloric acid adsorbed on silica gel (HClO4-SiO2) has been shown to be an extremely efficient and reusable catalyst for the formation of 1,3-dithianes. organic-chemistry.org Similarly, tungstophosphoric acid has been used as a highly selective catalyst for the thioacetalization of a variety of carbonyl compounds in the absence of a solvent, affording excellent yields. organic-chemistry.org The reaction of benzaldehyde (B42025) with 1,3-propanedithiol has also been investigated under catalyst-free conditions, though this may require longer reaction times. researchgate.net
Aqueous media also provides an attractive alternative for dithiane synthesis. The use of a Lewis acid-surfactant-combined catalyst, such as copper bis(dodecyl sulfate) [Cu(DS)2], has been demonstrated to be effective for the thioacetalization of carbonyl compounds in water at room temperature. organic-chemistry.org This method offers high chemoselectivity and simple work-up procedures. The reaction of aromatic aldehydes with 1,3-cyclohexanedione (B196179) in aqueous media catalyzed by p-dodecylbenzenesulfonic acid (DBSA) or sodium dodecyl sulfate (B86663) (SDS) further showcases the feasibility of conducting such condensations in water. researchgate.net
The synthesis of this compound would involve the reaction of 4-(dimethylamino)benzaldehyde with 1,3-propanedithiol. Based on the literature for other aldehydes, this reaction can be expected to proceed efficiently under solvent-free or aqueous conditions with an appropriate catalyst.
Table 2: Catalysts for Solvent-Free and Aqueous Synthesis of 1,3-Dithianes
| Catalyst | Reaction Conditions | Substrate Scope | Yield | Reference |
|---|---|---|---|---|
| HClO4-SiO2 | Solvent-free, room temp. | Aldehydes, Ketones | Excellent | organic-chemistry.org |
| Tungstophosphoric acid | Solvent-free | Aldehydes, Ketones | Excellent | organic-chemistry.org |
| Cu(DS)2 | Aqueous, room temp. | Aldehydes, Ketones | High | organic-chemistry.org |
| p-Dodecylbenzenesulfonic acid | Aqueous | Aromatic Aldehydes | Good | researchgate.net |
This table summarizes various catalytic systems that have been successfully employed for the green synthesis of 1,3-dithianes, which are applicable to the synthesis of this compound.
Reactivity and Mechanistic Investigations of 2 4 Dimethylamino Phenyl 1,3 Dithiane Derivatives
Acyl Anion Equivalent Behavior in Umpolung Synthesis
A fundamental concept in organic chemistry is the "umpolung," or reversal of polarity, of a functional group. wikipedia.org Typically, a carbonyl carbon is electrophilic. However, by converting an aldehyde into its 1,3-dithiane (B146892) derivative, the character of this carbon atom can be inverted. wikipedia.orgquimicaorganica.org The C2 proton of a 2-substituted-1,3-dithiane is rendered acidic by the two adjacent sulfur atoms and can be removed by a strong base, such as n-butyllithium (n-BuLi), to generate a nucleophilic carbanion. youtube.com This carbanion is effectively a masked acyl anion, a synthon that is not directly accessible. wikipedia.orglibretexts.org
The stability of the 2-lithio-1,3-dithiane anion is attributed to the delocalization of the negative charge into the vacant d-orbitals of the sulfur atoms, as well as factors like the greater polarizability of sulfur's valence electrons and the longer carbon-sulfur bond length. youtube.comresearchgate.net This stabilization allows the lithiated species to act as a potent nucleophile, reacting with a wide array of electrophiles. quimicaorganica.org After the nucleophilic addition step, the dithiane group can be hydrolyzed to unmask the carbonyl functionality, completing the formal synthesis of a product derived from an acyl anion. youtube.com This strategy, often termed the Corey-Seebach reaction, transforms the initially electrophilic carbonyl carbon into a nucleophilic building block. wikipedia.orgresearchgate.net
Nucleophilic Character of 2-Lithio-1,3-dithianes
Once generated, the 2-lithio-1,3-dithiane anion exhibits robust nucleophilicity, enabling the formation of new carbon-carbon bonds with a diverse range of electrophiles. acs.org The reaction of 2-lithio derivatives of 1,3-dithiane and 2-phenyl-1,3-dithiane (B1581651) with primary alkyl arenesulfonates proceeds smoothly at room temperature to afford 2-alkyl derivatives in high yields. organic-chemistry.orgorganic-chemistry.org This provides an effective alternative to using alkyl halides. organic-chemistry.org
The anion readily attacks the electrophilic carbon of epoxides, leading to a ring-opening reaction that, after hydrolysis, yields β-hydroxy carbonyl compounds. wikipedia.orgscribd.com Similarly, it adds to the carbonyl carbon of aldehydes and ketones to form tetrahedral intermediates, which upon workup and dethioacetalization produce α-hydroxy ketones. wikipedia.orgscribd.com Other successful electrophilic partners include nitriles, which undergo nucleophilic addition to give dicarbonyl compounds after hydrolysis, and even carbon dioxide. scribd.comresearchgate.net
The reaction with nitroarenes is more complex, potentially yielding a mixture of conjugate-addition products and redox products arising from single-electron transfer. researchgate.net For 2-phenyl substituted lithiodithianes, these reactions tend to produce 1,6-addition products. researchgate.net
| Electrophile Class | Example Electrophile | Initial Product | Final Product (after Dethioacetalization) | Reference |
|---|---|---|---|---|
| Alkylating Agents | Alkyl/Benzyl (B1604629) Halides, Arenesulfonates | 2-Alkyl-1,3-dithiane | Ketone | wikipedia.orgorganic-chemistry.orgorganic-chemistry.org |
| Epoxides | Phenyl-epoxyethane | 2-(β-Hydroxyalkyl)-1,3-dithiane | β-Hydroxy Ketone | wikipedia.orgscribd.com |
| Carbonyls | Aldehydes, Ketones | 2-(α-Hydroxyalkyl)-1,3-dithiane | α-Hydroxy Ketone | wikipedia.orgscribd.com |
| Nitriles | Acetonitrile | 2-Acyl-1,3-dithiane (after hydrolysis of imine) | 1,2-Diketone | scribd.comresearchgate.net |
| Nitroarenes | Nitrobenzene | Conjugate addition or redox products | Substituted Nitroaromatic | researchgate.net |
Influence of Electron-Donating Substituents on Aromatic Reactivity
Furthermore, the electronic nature of the aryl substituent can influence processes beyond the aromatic ring itself. In studies of the electrochemical reduction of para-substituted benzaldehydes, it was found that strong electron-donating groups promote the hydrogenolysis of the carbonyl group (C=O to CH2), whereas electron-withdrawing groups favor hydrogenation (C=O to CH-OH). nih.gov This demonstrates that the substituent's electronic effect can be transmitted through the ring to influence reactivity at a remote site. For 2-[4-(Dimethylamino)phenyl]-1,3-dithiane, the EDG is expected to facilitate oxidative processes, such as single-electron transfer, by lowering the molecule's oxidation potential. acs.org
Regioselectivity Control in Reactions of 2-Aryl-1,3-dithianes
Regioselectivity is a critical consideration in the reactions of substituted dithianes. The nature of the substituent at the C2 position can dictate the outcome of additions to unsymmetrical electrophiles. For instance, in reactions with nitroarenes, the unsubstituted 2-lithio-1,3-dithiane can yield both 1,4- and 1,6-addition products, whereas 2-phenyl-2-lithio-1,3-dithiane derivatives afford only 1,6-addition products. researchgate.net
Steric hindrance also plays a key role in controlling regioselectivity. When reacting with vinyl epoxides, sterically unencumbered lithiated dithianes undergo a standard SN2 reaction. researchgate.net In contrast, more sterically demanding dithiane anions preferentially lead to SN2' addition products. researchgate.net In the case of electrophilic attack on the aromatic ring of this compound, regioselectivity is governed by the powerful directing effect of the dimethylamino group, which would guide incoming electrophiles to the ortho positions (C3 and C5 of the phenyl ring).
Stereochemical Aspects in Dithiane Reactions
Reactions involving 2-lithio-1,3-dithianes can proceed with high levels of stereocontrol, enabling the synthesis of chiral molecules. The addition of the anion to a carbonyl group creates a new stereocenter, and the stereochemical outcome can be influenced by the existing chirality in the substrate or by using a chiral dithiane auxiliary.
High diastereoselectivity has been observed in the reactions of 1,3-dithiane 1,3-dioxide anions with aromatic aldehydes. acs.org Furthermore, the reaction of 2-lithio-1,3-dithiane with a chiral D-glucono-1,5-lactone derivative was reported to yield a single diastereomer, demonstrating excellent substrate-controlled stereoselectivity. uwindsor.ca A powerful strategy for asymmetric synthesis involves using chiral, C2-symmetric dithiane derivatives. For example, the anion of (1R,3R)-1,3-dithiane 1,3-dioxide, a chiral acyl anion equivalent, adds to aromatic aldehydes with very high stereocontrol, enabling the enantioselective synthesis of target molecules like (R)-salbutamol. nih.gov
Mechanistic Pathways of Dethioacetalization
The cleavage of the dithiane group to regenerate the parent carbonyl compound, known as dethioacetalization, is a crucial final step. researchgate.net Given the stability of dithianes under many acidic and basic conditions, this transformation often requires specific reagents. tandfonline.comnih.gov Methods for dethioacetalization can be broadly categorized as oxidative or those employing soft Lewis acids that have a high affinity for sulfur.
Common reagents include mercury(II) salts like Hg(NO3)2, which are highly effective but pose environmental concerns. nih.gov A plausible mechanism for mercury-mediated deprotection involves the formation of a complex between the dithioacetal and the mercury ion, followed by hydrolysis. nih.gov Oxidative methods are widely used and include reagents like bis(trifluoroacetoxy)iodobenzene (PIFA) and iodosobenzene (B1197198) (PhIO). organic-chemistry.orgsemanticscholar.org A proposed mechanism for PhIO-mediated deprotection under water-free conditions involves the initial formation of a sulfonium (B1226848) intermediate, which ring-opens and is subsequently attacked by an oxygen atom from the PhIO reagent itself to form the carbonyl group. semanticscholar.org
| Reagent/System | Proposed Mechanistic Feature | Reference |
|---|---|---|
| Mercury(II) Nitrate (B79036) (Hg(NO3)2) | Lewis acid-assisted hydrolysis | nih.gov |
| Bis(trifluoroacetoxy)iodobenzene (PIFA) | Oxidative cleavage | organic-chemistry.orgsemanticscholar.org |
| Iodosobenzene (PhIO) | Oxidative cleavage; oxygen transfer from reagent | semanticscholar.org |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Oxidative cleavage | tandfonline.com |
| Photosensitizer / O2 | Single-electron transfer (SET) pathway | acs.org |
Mechanistic studies have revealed that dethioacetalization can proceed via pathways involving electron transfer, particularly for 2-aryl dithianes. acs.org In the photodeprotection of 1,3-dithianes using a photosensitizer, the initial step is an extremely fast single-electron transfer (SET) from the dithiane to the excited sensitizer (B1316253). acs.org This generates a dithiane radical cation. acs.org For dithianes bearing either electron-releasing or electron-withdrawing aryl substituents, this radical cation undergoes a favorable unimolecular fragmentation via C–S bond cleavage to form a distonic radical cation. acs.org
The presence of a strong electron-donating group, such as the dimethylamino group in this compound, would significantly lower the oxidation potential, making the initial SET step even more favorable. Mechanistic experiments, including the requirement of molecular oxygen for good yields and the lack of incorporation of labeled oxygen from H₂¹⁸O, suggest that the superoxide (B77818) radical anion (O₂⁻), formed from O₂, drives the subsequent steps of the deprotection reaction, rather than direct attack by water. acs.org A SET mechanism has also been proposed for the reaction between lithiated dithianes and nitroarenes. researchgate.net
Role of Reactive Intermediates (e.g., Radical Cations, Superoxide Anion)
The reactivity of this compound and its derivatives is significantly influenced by the formation of reactive intermediates, particularly radical cations and the superoxide anion. These species are often generated under photochemical or electrochemical conditions and play a crucial role in the subsequent reaction pathways, such as cleavage and functional group transformation.
Under photo-induced electron transfer conditions, the this compound molecule can be excited, leading to the formation of a radical cation. sci-hub.se The presence of the electron-donating 4-(dimethylamino)phenyl group facilitates this process. The resulting radical cation is a key intermediate that can undergo further reactions. sci-hub.se
The general mechanism for the electron transfer deprotection of dithianes often involves the initial formation of a radical cation. conicet.gov.ar This radical cation can then fragment into a distonic radical cation, which is a species where the radical and the charge are separated. The subsequent one-electron oxidation of this distonic radical cation to a sulfonium ion is a critical step in the dethioacetalization process, which ultimately leads to the corresponding carbonyl compound. conicet.gov.ar
The involvement of molecular oxygen is often essential in these reaction pathways. conicet.gov.ar In some cases, the radical cation can react with molecular oxygen, leading to the formation of a superoxide anion. conicet.gov.ar The superoxide anion can then participate in the reaction, for instance, by reacting at the radical carbon center of the fragmented intermediate. conicet.gov.ar The formation of the superoxide radical anion can also occur through a secondary electron transfer from a sensitizer radical anion. conicet.gov.ar
The stability and fate of the dithiane radical cation are influenced by the substitution pattern on the aromatic ring. However, studies on various 2-aryl-1,3-dithianes have shown that the dithiane radical cations are primarily stabilized by the formation of a sulfur-sulfur two-center, three-electron (2c-3e) bond. conicet.gov.ar This stabilization suggests that the cleavage of the C-S bond occurs without the direct assistance of a nucleophile to form the distonic radical cation. conicet.gov.ar
The superoxide anion (O₂⁻) is a primary oxygen radical that can act as both a reducing and an oxidizing agent. nih.gov Its reactivity is central to various chemical and biological processes. In the context of sulfur-containing compounds, the superoxide anion is known to react with iron-sulfur clusters, leading to their inactivation. nih.gov This reactivity highlights the potential for the superoxide anion to interact with the sulfur atoms in the 1,3-dithiane ring, potentially influencing the stability and reaction pathway of the molecule and its intermediates.
Studies on Cationic and Radical Intermediates Stabilized by Sulfur
The sulfur atoms in the 1,3-dithiane ring play a pivotal role in stabilizing cationic and radical intermediates generated during chemical reactions. This stabilization is a key factor that dictates the unique reactivity of dithiane derivatives, including this compound.
The formation of radical cations from 2-aryl-1,3-dithianes is a well-documented phenomenon, particularly in photochemical and electrochemical reactions. conicet.gov.ar Upon one-electron oxidation, the resulting radical cation is notably stabilized through the formation of a two-center, three-electron (2c-3e) bond between the two sulfur atoms of the dithiane ring. conicet.gov.ar This intramolecular interaction delocalizes the radical and the positive charge over both sulfur atoms, significantly increasing the stability of the intermediate. The lifetimes of such radical cations have been measured to be in the range of 16-30 microseconds. conicet.gov.ar This stabilization has been observed across a range of 2-aryl-1,3-dithiane derivatives, indicating that the substituent on the phenyl ring has a minimal effect on this intrinsic stabilizing feature of the dithiane moiety. conicet.gov.ar
The fragmentation of this stabilized radical cation into a distonic radical cation is a subsequent key step in many reaction mechanisms. conicet.gov.ar This fragmentation involves the cleavage of a carbon-sulfur bond. The ability of sulfur to stabilize the resulting radical and cationic centers facilitates this process.
Recent research has also highlighted the generation of 1,3-dithiane radicals through photoredox catalysis. rsc.org For instance, a dithiane 2-carboxylic acid can be activated by an iridium(III) complex under light irradiation to generate a 1,3-dithiane radical. rsc.org This radical species is capable of participating in various C-C bond-forming reactions, such as addition to Michael acceptors. rsc.org The formation and reactivity of this sulfur-stabilized radical underscore the versatility of dithianes in radical chemistry.
The table below summarizes the key reactive intermediates and the role of sulfur in their stabilization.
| Intermediate | Method of Generation | Role of Sulfur | Subsequent Reactions |
| Dithiane Radical Cation | Photo-induced electron transfer, Electrochemical oxidation | Formation of a 2c-3e bond between sulfur atoms, delocalizing charge and radical | Fragmentation to a distonic radical cation, reaction with nucleophiles (e.g., O₂) |
| 1,3-Dithiane Radical | Photoredox catalysis | Stabilization of the radical center by adjacent sulfur atoms | C-C bond formation (e.g., Michael addition) |
These studies collectively demonstrate that the sulfur atoms in the 1,3-dithiane ring are not merely passive components of the molecular structure but actively participate in and stabilize reactive intermediates. This property is fundamental to the synthetic utility of this compound and its derivatives in a variety of chemical transformations.
Advanced Applications of 2 4 Dimethylamino Phenyl 1,3 Dithiane in Organic Synthesis
Construction of Complex Molecular Scaffolds
The true synthetic power of 2-[4-(Dimethylamino)phenyl]-1,3-dithiane is demonstrated in its ability to serve as a cornerstone for building sophisticated molecular architectures. Its role as a masked 4-(dimethylamino)benzoyl anion equivalent provides a reliable method for constructing complex molecules that contain this specific carbonyl moiety. nih.govnih.gov
Synthesis of Substituted Carbonyl Compounds (Ketones, Aldehydes, Esters)
The primary application of this compound is in the synthesis of ketones. The generation of aldehydes or esters from this specific substituted dithiane is not a direct or common application.
Ketones: The synthesis of ketones is a two-step process. First, the dithiane is deprotonated at the C2 position using a strong base like n-butyllithium to form the corresponding 2-lithio derivative. beilstein-journals.org This nucleophilic intermediate readily reacts with various electrophiles, such as alkyl halides or arenesulfonates, in an alkylation reaction. organic-chemistry.orgorganic-chemistry.org The second step is the hydrolysis of the resulting 2-substituted-2-[4-(dimethylamino)phenyl]-1,3-dithiane. This "deprotection" step unmasks the carbonyl group, yielding the final ketone. nih.govasianpubs.org Oxidative hydrolysis using reagents like N-bromosuccinimide (NBS) or iodine in the presence of water is an effective method for this transformation. nih.gov
Table 1: Synthesis of Ketones from this compound
| Starting Material | Electrophile (E+) | Intermediate Dithiane | Final Ketone Product |
|---|---|---|---|
| This compound | Alkyl Halide (R-X) | 2-Alkyl-2-[4-(dimethylamino)phenyl]-1,3-dithiane | 4-(Dimethylamino)phenyl alkyl ketone |
| This compound | Aryl Halide (Ar-X) | 2-Aryl-2-[4-(dimethylamino)phenyl]-1,3-dithiane | 4-(Dimethylamino)phenyl aryl ketone (Diarylketone) |
| This compound | Epoxide | 2-(β-hydroxyalkyl)-2-[4-(dimethylamino)phenyl]-1,3-dithiane | β-Hydroxy-4'-(dimethylamino)propiophenone derivative |
Aldehydes and Esters: The synthesis of aldehydes using dithiane chemistry typically requires the parent 1,3-dithiane (B146892), which has two acidic protons at the C2 position. slideshare.netorgsyn.org Since this compound is already substituted at this position, it cannot be used as a formyl anion equivalent to produce aldehydes. The synthesis of esters via this route is also not a standard transformation.
Formation of Diarylmethanes and Diarylketones
Diarylketones: The synthesis of diaryl ketones is a particularly powerful application of 2-aryl-1,3-dithianes. nih.gov A highly efficient method involves the palladium-catalyzed direct C-H arylation of the 2-aryl-1,3-dithiane with an aryl bromide. nih.gov This cross-coupling reaction, promoted by a base such as lithium bis(trimethylsilyl)amide (LiHMDS), forms a 2,2-diaryl-1,3-dithiane intermediate. nih.gov Subsequent hydrolysis, which can often be performed in a one-pot procedure, yields the desired diaryl ketone in good to excellent yields. nih.gov This method provides an umpolung, or reversed polarity, approach to these valuable compounds. nih.govresearchgate.net
Diarylmethanes: While not a direct product, diarylmethanes can be synthesized from the intermediates formed using this compound. After coupling the lithiated dithiane with a suitable aryl electrophile to form the 2,2-diaryl-1,3-dithiane, a subsequent desulfurization reaction can be performed. Treatment with a reducing agent like Raney Nickel cleaves the carbon-sulfur bonds and reduces the dithiane moiety to a methylene (B1212753) group (-CH₂-), thus affording the corresponding diarylmethane.
Cyclization Reactions and Heterocycle Synthesis
The versatility of this compound extends to the construction of cyclic and heterocyclic systems. The dithiane can act as a linchpin, bringing together molecular fragments that subsequently cyclize, or the dithiane moiety itself can participate in ring-forming reactions.
Annulation, the process of building a new ring onto a pre-existing molecule, can be effectively achieved using dithiane chemistry. nih.gov For instance, the lithiated this compound can act as a nucleophile in a Michael addition reaction with an α,β-unsaturated ketone or ester. The resulting enolate intermediate can then undergo an intramolecular cyclization, such as an aldol (B89426) or Claisen condensation, to form a new six-membered ring. nih.gov This [3+3] annulation strategy, where the dithiane provides a three-carbon synthon, is a powerful method for constructing functionalized carbocycles and polycyclic phenols. nih.gov
The construction of complex polycyclic frameworks often relies on robust and predictable bond-forming reactions. beilstein-journals.org The chemistry of 2-aryl-1,3-dithianes provides a strategic entry into such systems. For example, the conjugate addition of a lithiated dithiane to a cyclic α,β-unsaturated system, such as a quinone or a cyclic enone, can initiate a sequence leading to fused ring systems. uwindsor.ca Following the initial addition, subsequent intramolecular reactions or further functionalization and cyclization steps can build additional rings onto the molecular scaffold. beilstein-journals.orguwindsor.ca This strategic use has been applied in the synthesis of natural products where the dithiane methodology is key to assembling the complex core structure. uwindsor.ca
Strategic Use as a Versatile Synthetic Intermediate
Beyond its role as a simple protecting group, this compound is a strategic and versatile synthetic intermediate. Its primary value lies in its function as a robust nucleophilic building block, specifically as a masked 4-(dimethylamino)benzoyl anion. nih.govnih.gov This allows for the formation of carbon-carbon bonds under conditions that would be incompatible with a free acyl anion.
The ability to react the lithiated form with a diverse range of electrophiles—including alkyl halides, epoxides, carbonyl compounds, and aryl halides (via catalysis)—makes it a cornerstone for assembling complex ketones. nih.govuwindsor.ca Furthermore, its application in annulation and cyclization reactions showcases its utility in constructing intricate carbocyclic and polycyclic frameworks. nih.govuwindsor.ca The stability of the dithiane group to many reaction conditions, coupled with the numerous methods available for its eventual conversion to a carbonyl group or a methylene group, allows for its strategic incorporation at various stages of a complex multi-step synthesis. organic-chemistry.orgasianpubs.org This combination of reactivity and stability solidifies the position of this compound as a powerful tool in the arsenal (B13267) of modern organic synthesis.
Based on a thorough review of available scientific literature, it is not possible to generate a detailed article focusing solely on the chemical compound “this compound” according to the specified outline. The public domain and scientific databases lack specific research findings regarding this particular compound's application as a precursor in multi-step syntheses, its role in sequential reaction protocols like tandem reactions, and specific orthogonal deprotection strategies related to it.
While the general chemistry of the 1,3-dithiane functional group is extensively documented, this information does not pertain specifically to the 2-[4-(Dimethylamino)phenyl] derivative.
General Chemistry of 1,3-Dithianes (for Context)
1,3-Dithianes are a well-known class of sulfur-containing heterocyclic compounds. wikipedia.org Their chemistry is a cornerstone of modern organic synthesis, primarily centered on two key applications:
Carbonyl Protection: 1,3-Dithianes are robust protecting groups for aldehydes and ketones. They are typically formed by reacting a carbonyl compound with 1,3-propanedithiol (B87085) under acidic conditions. organic-chemistry.orgorgsyn.org This thioacetal linkage is stable to a wide range of nucleophilic and basic conditions, making it a valuable tool in complex, multi-step synthesis. asianpubs.orgresearchgate.net
Acyl Anion Equivalents (Umpolung): The C2 proton of a 1,3-dithiane is acidic and can be removed by a strong base, such as n-butyllithium, to form a 2-lithio-1,3-dithiane. youtube.comresearchgate.net This carbanion acts as an "umpolung" reagent, meaning it reverses the normal electrophilic reactivity of a carbonyl carbon, turning it into a nucleophile. This lithiated intermediate can react with various electrophiles (e.g., alkyl halides, epoxides, other carbonyls), allowing for the formation of new carbon-carbon bonds. researchgate.netchegg.comuwindsor.ca Subsequent hydrolysis of the dithiane group regenerates a carbonyl functionality, yielding ketones, aldehydes, or other carbonyl-containing structures. youtube.com
Information Pertaining to 2-Aryl-1,3-Dithianes
The target compound, this compound, belongs to the subclass of 2-aryl-1,3-dithianes with an electron-donating group on the aromatic ring. Some general reactivity has been noted for this class. For instance, studies on the photochemical deprotection of various 2-aryl-1,3-dithianes show that electron-releasing substituents on the aryl group can influence the reaction pathways. researchgate.net Additionally, the reaction of 2-aryl-substituted 1,3-dithianes that have electron-donating groups with the oxidizing agent 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) has been reported to yield thioesters and aldehydes. researchgate.net
Spectroscopic and Computational Investigations of 2 4 Dimethylamino Phenyl 1,3 Dithiane
Spectroscopic Analysis for Structural Elucidation and Mechanistic Insights
Spectroscopic techniques provide definitive evidence for the structure of 2-[4-(Dimethylamino)phenyl]-1,3-dithiane and are crucial for monitoring its chemical transformations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of this compound. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts and coupling constants can be predicted based on the analysis of its constituent parts: the 1,3-dithiane (B146892) ring and the 4-(dimethylamino)phenyl group.
¹H NMR spectroscopy would be used to identify all non-exchangeable protons. The spectrum would show characteristic signals for the aromatic protons, the methine proton at the C2 position of the dithiane ring, the methylene (B1212753) protons of the dithiane ring, and the methyl protons of the dimethylamino group. The aromatic region would likely display an AA'BB' system, characteristic of a 1,4-disubstituted benzene (B151609) ring. The singlet for the C2-proton would be a key identifier, with its chemical shift influenced by the adjacent sulfur atoms and the phenyl ring. The protons of the dithiane ring typically show complex splitting patterns due to their diastereotopic nature in the chair conformation.
¹³C NMR spectroscopy provides information on the carbon skeleton. Distinct signals would be expected for the quaternary aromatic carbons, the protonated aromatic carbons, the C2 carbon of the dithiane ring, the methylene carbons of the dithiane ring, and the methyl carbons of the dimethylamino group. The chemical shift of the C2 carbon is particularly diagnostic. The synthesis and characterization of various 1,3-dithiane derivatives are routinely confirmed using NMR techniques. asianpubs.orgorgsyn.orgipb.ptcardiff.ac.uk
Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: These are estimated values based on analogous structures. Solvent: CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Dithiane C4/C6 -Hax | ~2.85-2.95 | m |
| Dithiane C4/C6 -Heq | ~3.00-3.10 | m |
| Dithiane C5 -Hax | ~1.85-1.95 | m |
| Dithiane C5 -Heq | ~2.10-2.20 | m |
| Dithiane C2 -H | ~5.10 | s |
| N(CH₃)₂ | ~2.95 | s |
| Aromatic C3/C5 -H | ~6.70 | d |
| Aromatic C2/C6 -H | ~7.35 | d |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: These are estimated values based on analogous structures. Solvent: CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Dithiane C5 | ~25.5 |
| Dithiane C4/C6 | ~32.0 |
| N(CH₃)₂ | ~40.5 |
| Dithiane C2 | ~51.0 |
| Aromatic C1 | ~127.0 |
| Aromatic C3/C5 | ~112.0 |
| Aromatic C2/C6 | ~128.5 |
| Aromatic C4 | ~150.5 |
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to C-H stretching from the aromatic ring and the aliphatic dithiane ring, C=C stretching of the aromatic ring, C-N stretching of the dimethylamino group, and C-S stretching of the dithiane moiety. The presence of bands for aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹ would be expected. The fingerprint region (below 1500 cm⁻¹) would contain the complex vibrations for the C-S bonds and various bending modes. nist.govslideshare.net
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100-3000 |
| Aliphatic C-H | Stretch | 3000-2850 |
| Aromatic C=C | Stretch | 1610-1580 and 1510-1480 |
| Aliphatic CH₂ | Bend (Scissoring) | ~1465 |
| Aromatic C-N | Stretch | 1360-1250 |
| C-S | Stretch | 800-600 |
Mass spectrometry (MS) is employed to confirm the molecular weight and to gain structural information from fragmentation patterns. For this compound (C₁₂H₁₇NS₂), the expected molecular weight is approximately 239.08 g/mol . Under electron ionization (EI), the molecular ion peak (M⁺•) would be observed.
Key fragmentation pathways for 2-aryl-1,3-dithianes often involve the cleavage of the dithiane ring. A characteristic fragmentation would be the loss of the elements of propane-1,3-dithiol or related sulfur-containing fragments. The most prominent peak in the spectrum might correspond to the [M - C₃H₆S₂]⁺• fragment, which is the 4-(dimethylamino)benzaldehyde (B131446) radical cation, or the [M - C₃H₇S₂]⁺ fragment, the 4-(dimethylamino)benzoyl cation. Another possible fragmentation is the cleavage to form the stabilized 4-(dimethylamino)phenylmethyl cation. Analysis of these fragments provides strong evidence for the compound's structure. libretexts.orgyoutube.com
Quantum Chemical Calculations and Theoretical Studies
Theoretical studies, particularly those using quantum chemical calculations, offer deep insights into the reaction mechanisms and electronic nature of molecules like this compound.
Density Functional Theory (DFT) has proven to be a powerful tool for studying the reaction mechanisms of 2-aryl-1,3-dithianes, especially in processes involving electron transfer. nih.govmdpi.comnih.gov For derivatives with electron-donating substituents, such as the dimethylamino group, photodeprotection and certain oxidative reactions are of significant interest. acs.orgconicet.gov.arresearchgate.net
Studies on the photodeprotection of 2-aryl-1,3-dithianes show that the reaction is initiated by a single electron transfer from the dithiane to a photosensitizer. acs.orgconicet.gov.ar This forms a dithiane radical cation. DFT calculations support a mechanism where this radical cation undergoes a rapid, unimolecular C-S bond cleavage to form a distonic radical cation (where the charge and radical centers are separated). acs.orgconicet.gov.ar This pathway is favorable and its rate is not significantly affected by the presence of nucleophiles like water. conicet.gov.arresearchgate.net For this compound, the strong electron-donating dimethylamino group would stabilize the positive charge on the aromatic ring, facilitating the initial electron transfer step. DFT calculations have been crucial in mapping the potential energy surfaces for these reactions, comparing different possible pathways, and supporting the experimentally observed outcomes, such as the essential role of molecular oxygen in the final steps of converting the radical intermediate to the parent carbonyl compound. acs.orgconicet.gov.ar
Quantum chemical calculations are also used to predict the reactivity and electronic properties of this compound. The presence of the electron-donating dimethylamino group significantly influences the molecule's electronic structure. DFT can be used to calculate properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
For this molecule, the HOMO is expected to be localized primarily on the electron-rich 4-(dimethylamino)phenyl moiety. A higher HOMO energy, compared to unsubstituted 2-phenyl-1,3-dithiane (B1581651), would be predicted, consistent with its greater susceptibility to oxidation (electron removal). This is a key factor in mechanisms initiated by single electron transfer. conicet.gov.arresearchgate.net
The reactivity of the C2 proton, which is acidic and can be removed by a strong base to form a nucleophilic anion, is also influenced by the aryl substituent. While the dimethylamino group is electron-donating by resonance, its effect on the C-H acidity at the C2 position is complex. Theoretical calculations can provide insight into the stability of the corresponding 2-lithio-1,3-dithiane anion, which is a widely used acyl anion equivalent in organic synthesis. organic-chemistry.org DFT studies on related systems have helped rationalize the stability and reaction pathways of such organolithium intermediates. researchgate.net
Computational Modeling of Transition States and Intermediates
Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, including the transient species that cannot be easily observed experimentally. For this compound, computational modeling can elucidate the structures and energies of transition states and intermediates involved in its characteristic reactions, such as deprotonation at the C2 position and subsequent electrophilic attack.
Theoretical studies on the parent 1,3-dithiane molecule have established the fundamental conformational landscape, identifying the chair as the ground state conformation and mapping the pathways for ring inversion. figshare.comacs.org These studies, often employing Density Functional Theory (DFT) methods like B3LYP with various basis sets (e.g., 6-31G(d), 6-311+G(d,p)), calculate the energy barriers associated with these conformational changes. For instance, the transition state between the chair and the 1,4-twist conformers of 1,3-dithiane has been calculated to be significantly higher in energy than the ground state, indicating a preference for the chair conformation. figshare.com
When a bulky and electronically active substituent like the 4-(dimethylamino)phenyl group is introduced at the C2 position, the conformational energetics are altered. The modeling of this compound would begin with a conformational search to identify the most stable arrangement of the phenyl group relative to the dithiane ring (i.e., axial vs. equatorial and its rotational orientation).
A key reaction of 2-substituted-1,3-dithianes is the deprotonation at the C2 position to form a nucleophilic carbanion, a cornerstone of its use as an acyl anion equivalent. nih.govresearchgate.net Computational modeling of this process for this compound would involve calculating the reaction pathway for proton abstraction by a base (e.g., n-butyllithium). The transition state for this reaction would feature the elongating C2-H bond and the approaching base. The strong electron-donating 4-(dimethylamino)phenyl group is expected to have a significant impact on this process. By delocalizing the developing negative charge on the C2 carbon into the aromatic ring, it can stabilize the resulting carbanion intermediate.
Furthermore, computational models can predict the transition states of subsequent reactions of the 2-lithio-1,3-dithiane intermediate with various electrophiles. These models would help in understanding the stereoselectivity of such reactions. The calculations would provide the activation energies for different pathways, revealing the kinetically favored products. For example, in a reaction with an aldehyde, two diastereomeric transition states are possible, and their relative energies, as calculated by computational methods, would determine the predicted diastereomeric ratio of the product.
Below is a representative table of calculated relative energies for the conformations of the parent 1,3-dithiane, which serves as a baseline for understanding the more complex substituted system.
| Conformer/Transition State | Method | Basis Set | Relative Energy (kcal/mol) |
| Chair | HF | 6-31G(d) | 0.00 |
| 2,5-Twist | HF | 6-31G(d) | 4.24 figshare.com |
| 1,4-Twist | HF | 6-31G(d) | 4.72 figshare.com |
| 1,4-Boat Transition State | HF | 6-31G(d) | 5.53 acs.org |
| 2,5-Boat Transition State | B3LYP | 6-311+G(d,p) | 5.42 acs.org |
Analysis of Structure-Reactivity Relationships
The reactivity of this compound is intrinsically linked to its unique structure, which combines the properties of the 1,3-dithiane ring with the electronic influence of the 4-(dimethylamino)phenyl substituent. The analysis of its structure-reactivity relationships is crucial for predicting its chemical behavior and designing synthetic applications.
The most significant feature of the 1,3-dithiane ring in terms of reactivity is the acidity of the C2 protons. The presence of two adjacent sulfur atoms stabilizes the conjugate base formed upon deprotonation. This allows for the facile generation of a C2-carbanion, which can act as a potent nucleophile. nih.govresearchgate.net This "umpolung" or reversal of polarity of the carbonyl group that the dithiane is masking is a cornerstone of its synthetic utility.
The 4-(dimethylamino)phenyl group at the C2 position plays a pivotal role in modulating this reactivity. The dimethylamino group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the phenyl ring through resonance. This has several important consequences for the reactivity of the molecule:
Enhanced Acidity of the C2-Proton: The electron-donating nature of the 4-(dimethylamino)phenyl group might seem counterintuitive to increasing the acidity of the C2-proton. However, the phenyl ring itself is electron-withdrawing by induction, and more importantly, it can stabilize the resulting C2-anion through resonance delocalization. The powerful mesomeric effect of the dimethylamino group further enhances the ability of the aromatic system to accommodate the negative charge, thereby stabilizing the carbanion intermediate.
Stability of the Carbanion Intermediate: The stability of the 2-lithio-1,3-dithiane intermediate is significantly enhanced by the 4-(dimethylamino)phenyl substituent. The negative charge at C2 is delocalized over the sulfur atoms and extends into the π-system of the phenyl ring, reaching the dimethylamino group. This extensive delocalization makes the carbanion more stable and potentially less reactive than simple alkyl-substituted dithiane anions, which can influence the conditions required for subsequent reactions.
Influence on Electrophilic Aromatic Substitution: The phenyl ring in this compound is highly activated towards electrophilic substitution due to the potent electron-donating dimethylamino group. Reactions with electrophiles could potentially occur on the aromatic ring as a competing pathway, although the nucleophilicity of the C2-anion is generally dominant in reactions involving prior deprotonation.
The interplay between the steric bulk of the substituted phenyl group and the geometry of the dithiane ring also influences reactivity. The substituent will preferentially occupy the equatorial position in the chair conformation of the dithiane ring to minimize steric strain. This conformational preference can dictate the stereochemical outcome of reactions at the C2 center.
A summary of the expected structure-reactivity relationships is presented in the table below.
| Structural Feature | Effect on Reactivity |
| 1,3-Dithiane Ring | Acidifies C2-proton, enabling formation of a nucleophilic carbanion. |
| 4-(Dimethylamino)phenyl Group | Stabilizes the C2-carbanion via resonance delocalization. |
| Activates the phenyl ring towards electrophilic substitution. | |
| Steric Bulk | Influences the conformational equilibrium and can direct the stereochemical course of reactions. |
Conclusion and Future Directions in 2 4 Dimethylamino Phenyl 1,3 Dithiane Research
Summary of Key Achievements in Dithiane Chemistry
The chemistry of 1,3-dithianes has a rich history marked by several pivotal achievements that have significantly impacted the field of organic synthesis. The most notable of these is the development of the Corey-Seebach reaction, which established 2-lithio-1,3-dithianes as versatile acyl anion equivalents. wikipedia.orgsynarchive.com This has enabled the synthesis of a wide array of complex molecules, including ketones, α-hydroxy ketones, and 1,2-diketones from aldehyde precursors. wikipedia.org
Another significant area of achievement is the development of numerous methods for the synthesis and deprotection of dithianes. The formation of 2-aryl-1,3-dithianes, such as 2-[4-(Dimethylamino)phenyl]-1,3-dithiane, is typically achieved through the acid-catalyzed reaction of the corresponding aldehyde (4-(dimethylamino)benzaldehyde) with 1,3-propanedithiol (B87085). organic-chemistry.org A variety of catalysts and conditions have been developed to optimize this transformation. Similarly, a plethora of methods for the cleavage of the dithiane group to regenerate the carbonyl functionality have been established, ranging from mercury(II) salts to milder, oxidative, and photochemical methods. arkat-usa.orgnih.gov
More recently, the utility of 2-aryl-1,3-dithianes has been expanded beyond the classical Corey-Seebach reaction to include transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed direct arylation of 2-aryl-1,3-dithianes has emerged as a powerful tool for the synthesis of diaryl ketones. nih.govencyclopedia.pub
Emerging Synthetic Methodologies and Reactivity Patterns
The field of dithiane chemistry is continually evolving, with new synthetic methods and reactivity patterns being discovered. For a compound like this compound, which possesses an electron-rich aromatic ring, these emerging trends are of particular interest.
Photocatalysis: A significant emerging trend is the use of photoredox catalysis in dithiane chemistry. Photocatalytic methods are being explored for both the formation and cleavage of dithianes under mild, visible-light-induced conditions. researchgate.net The strong electron-donating dimethylamino group in this compound could make it a particularly interesting substrate for photoredox-catalyzed reactions, potentially influencing its redox properties and reactivity.
Palladium-Catalyzed Cross-Coupling: The palladium-catalyzed direct C-H arylation of 2-aryl-1,3-dithianes is a relatively recent development that offers a novel disconnection for the synthesis of complex diaryl ketones. nih.gov This methodology takes advantage of the acidity of the C2-proton of the dithiane ring. The electron-donating nature of the dimethylamino group in this compound would likely influence the acidity of this proton and the efficiency of the cross-coupling reaction.
| Emerging Methodology | Potential Impact on this compound |
| Photoredox Catalysis | Could enable novel, mild methods for its synthesis, deprotection, and functionalization. The dimethylamino group may enhance its reactivity in photoredox cycles. |
| Advanced Cross-Coupling | Further development of palladium- and other metal-catalyzed cross-coupling reactions could expand its utility in the synthesis of complex aromatic structures. |
| Flow Chemistry | Application of continuous flow technologies could lead to more efficient, scalable, and safer synthetic routes for this and other dithiane derivatives. |
Unexplored Areas in Mechanistic Understanding
Despite the extensive use of dithianes in synthesis, there remain areas where a deeper mechanistic understanding is needed. For this compound, these mechanistic questions are amplified by the presence of the electronically active dimethylamino group.
Role of the Aryl Substituent in Reactivity: While it is generally understood that electron-donating groups on the 2-aryl substituent can influence the stability of the corresponding 2-lithio-1,3-dithiane, a detailed quantitative study of this effect for a range of substituents, including the potent dimethylamino group, is lacking. A deeper understanding of how the substituent affects the pKa of the C2-proton, the stability of the carbanion, and its subsequent reactivity would be highly valuable.
Mechanisms of Deprotection: A variety of deprotection methods exist, each with a different proposed mechanism, including oxidative, hydrolytic, and photochemical pathways. arkat-usa.orgnih.gov The specific mechanism of deprotection for an electron-rich substrate like this compound under various conditions is not well-documented. For instance, in oxidative deprotection methods, the electron-rich nature of the phenyl ring could lead to side reactions or alternative mechanistic pathways.
Photochemical Processes: The photodeprotection of 1,3-dithianes is an area of active research. acs.org The mechanism is thought to involve electron transfer from the dithiane to a photosensitizer. The dimethylamino group in this compound would significantly lower its oxidation potential, likely accelerating the initial electron transfer step and potentially opening up new photochemical reaction pathways.
Potential for Novel Applications in Materials Science or Advanced Synthesis
The unique electronic properties of this compound suggest potential applications beyond its traditional role as a synthetic intermediate.
Materials Science: The presence of the electron-donating dimethylamino group and the electron-withdrawing dithiane moiety (when considering its potential to be converted to a carbonyl group) gives the molecule a donor-acceptor character. This could be exploited in the design of organic materials with interesting photophysical or electronic properties. For example, it could serve as a building block for nonlinear optical materials, organic light-emitting diodes (OLEDs), or molecular sensors. The photophysical properties of other 2-aryl substituted heterocycles have been tuned by the introduction of electron-donating and withdrawing groups. nih.govresearchgate.net
Advanced Synthesis: The ability to precisely introduce the 4-(dimethylamino)benzoyl group into complex molecules via the corresponding dithiane is a powerful tool in advanced synthesis. This is particularly relevant in medicinal chemistry and natural product synthesis, where this moiety may be a key pharmacophore or a structural element of a target molecule. The development of more efficient and selective methods for the coupling of this compound with complex substrates remains an area of interest.
| Potential Application Area | Rationale |
| Nonlinear Optics | The donor-acceptor structure could lead to a large hyperpolarizability, a key property for nonlinear optical materials. |
| Organic Electronics | Could be a building block for organic semiconductors or emitters in OLEDs due to its electronic properties. |
| Molecular Sensors | The dithiane moiety could be designed to interact with specific analytes, with the dimethylaminophenyl group acting as a fluorescent reporter. |
| Medicinal Chemistry | As a stable precursor to the 4-(dimethylamino)benzoyl group, it could be used in the synthesis of biologically active compounds. |
Challenges and Opportunities for Future Research
The future of research on this compound and related compounds is promising, with several challenges and opportunities on the horizon.
Challenges:
Lack of Specific Data: A major challenge is the current lack of dedicated research on this specific compound. Without detailed experimental data, its full potential remains speculative.
Competitive Reactivity: The electron-rich nature of the dimethylamino group could lead to competitive side reactions in certain transformations, such as electrophilic aromatic substitution on the phenyl ring.
Deprotection Selectivity: In complex molecules, the selective deprotection of the dithiane group in the presence of other sensitive functional groups can be challenging. Developing milder and more chemoselective deprotection methods is an ongoing need.
Opportunities:
Systematic Studies: There is a clear opportunity for a systematic investigation into the synthesis, characterization, and reactivity of this compound. This would provide a valuable dataset for the broader chemistry community.
Exploration of Photophysical Properties: A detailed study of the photophysical properties of this compound could uncover its potential in materials science.
Development of Novel Catalytic Reactions: Designing new catalytic systems that can exploit the unique electronic nature of this molecule could lead to novel synthetic transformations.
Applications in Target-Oriented Synthesis: The use of this compound as a key building block in the total synthesis of complex natural products or pharmaceuticals represents a significant opportunity to demonstrate its synthetic utility.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[4-(dimethylamino)phenyl]-1,3-dithiane, and what are the critical reaction parameters?
- Methodological Answer : The compound can be synthesized via nucleophilic addition of 4-(dimethylamino)benzaldehyde to 1,3-dithiane under acidic conditions. Key parameters include:
- Catalyst selection : Use of BF₃·Et₂O or HCl to promote thioacetal formation.
- Solvent optimization : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency.
- Temperature control : Reactions typically proceed at 0–25°C to avoid side reactions.
Isotopic labeling (e.g., ¹³C or ²H) can be achieved by starting with labeled methyl phenyl sulfoxide precursors .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The dimethylamino group shows a singlet at δ ~2.9 ppm (¹H) and δ ~40 ppm (¹³C). The dithiane ring protons resonate as a multiplet between δ 2.5–3.5 ppm.
- IR : Stretching vibrations for C-S bonds appear at 600–700 cm⁻¹; aromatic C-H stretches are observed at ~3000 cm⁻¹.
- Mass spectrometry (MS) : The molecular ion peak (M⁺) at m/z 255 (C₁₁H₁₅NS₂) confirms the molecular weight. Isotopic labeling requires high-resolution MS (HRMS) to verify isotopic incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
